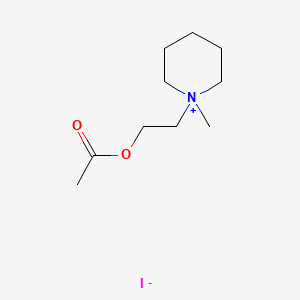
Acetoxyethylmethylpiperidinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetoxyethylmethylpiperidinium iodide is a quaternary ammonium compound that features a piperidine ring substituted with acetoxyethyl and methyl groups, and an iodide counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetoxyethylmethylpiperidinium iodide typically involves the quaternization of a piperidine derivative. One common method is the reaction of 1-methylpiperidine with 2-chloroethyl acetate in the presence of a base, followed by the addition of an iodide source to form the iodide salt. The reaction conditions often include:
Solvent: Anhydrous ethanol or acetonitrile
Temperature: Room temperature to 60°C
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
Acetoxyethylmethylpiperidinium iodide can undergo various chemical reactions, including:
Substitution Reactions: The acetoxyethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield a new quaternary ammonium compound, while oxidation might produce a piperidone derivative.
科学的研究の応用
Acetoxyethylmethylpiperidinium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential as a cholinergic agent due to its structural similarity to acetylcholine.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of disinfectants and antiseptics.
作用機序
The mechanism of action of acetoxyethylmethylpiperidinium iodide involves its interaction with biological membranes and enzymes. As a quaternary ammonium compound, it can disrupt cell membranes, leading to cell lysis. It may also inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with normal cellular processes.
類似化合物との比較
Similar Compounds
Acetylcholine: A neurotransmitter with a similar structure but different biological activity.
Methylpiperidinium iodide: Lacks the acetoxyethyl group, resulting in different chemical properties and applications.
Benzalkonium chloride: Another quaternary ammonium compound used as a disinfectant.
Uniqueness
Acetoxyethylmethylpiperidinium iodide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetoxyethyl group provides additional sites for chemical modification, making it a versatile compound for various applications.
特性
CAS番号 |
38523-48-7 |
|---|---|
分子式 |
C10H20INO2 |
分子量 |
313.18 g/mol |
IUPAC名 |
2-(1-methylpiperidin-1-ium-1-yl)ethyl acetate;iodide |
InChI |
InChI=1S/C10H20NO2.HI/c1-10(12)13-9-8-11(2)6-4-3-5-7-11;/h3-9H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
YSCPCFFUQTUZIQ-UHFFFAOYSA-M |
正規SMILES |
CC(=O)OCC[N+]1(CCCCC1)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


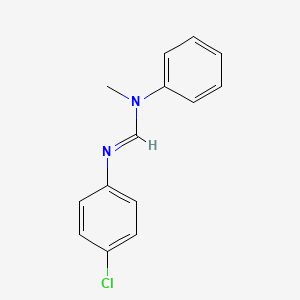
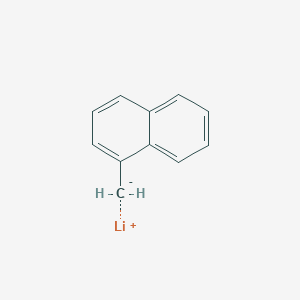



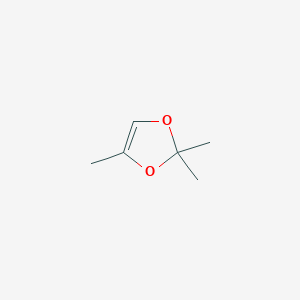

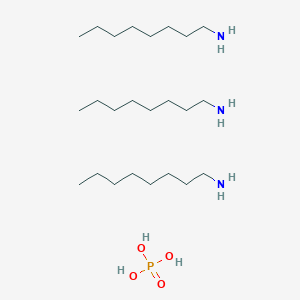
![Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]-](/img/structure/B14668036.png)

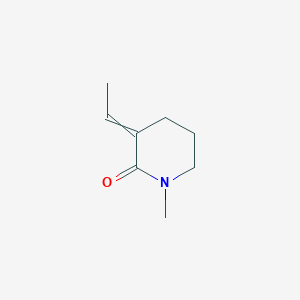
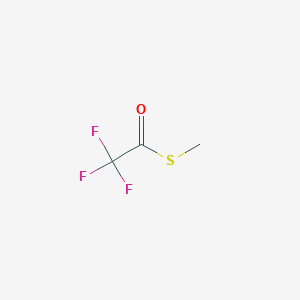
![2-[4-(Propylamino)phenyl]propanoic acid](/img/structure/B14668065.png)

